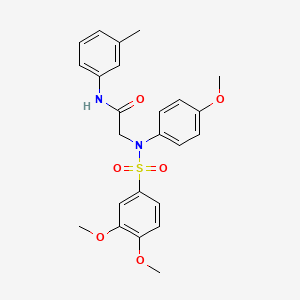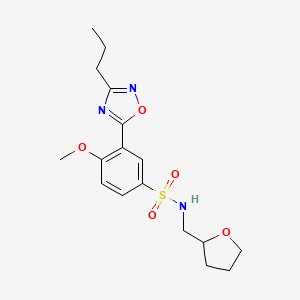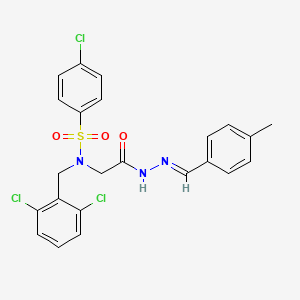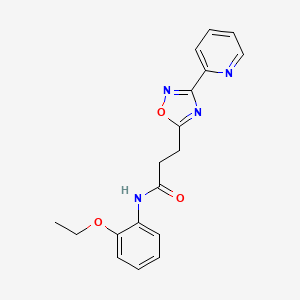
N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA is a small molecule that belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to act by inhibiting various enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of COX-2. This compound has also been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have antimicrobial effects by inhibiting the growth of various bacterial strains.
実験室実験の利点と制限
One advantage of using N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further investigate its potential use as a chemotherapeutic agent. Another direction is to study its potential use as an anti-inflammatory agent in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its intracellular targets. Finally, future studies may investigate the potential use of this compound as an antimicrobial agent in the treatment of bacterial infections.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively for its potential use as an anticancer, anti-inflammatory, and antimicrobial agent. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including further investigation of its potential use as a chemotherapeutic agent and anti-inflammatory agent, as well as its intracellular targets and potential use as an antimicrobial agent.
合成法
N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using various methods, including the reaction of 2-ethoxybenzoyl chloride with 3-aminopyridine, followed by the reaction of the resulting intermediate with 2-amino-5-nitrothiazole. Another method involves the reaction of 2-ethoxybenzoyl chloride with 3-aminopyridine, followed by the reaction of the resulting intermediate with sodium azide and copper(II) sulfate. The final step involves the reaction of the resulting intermediate with hydrazine hydrate.
科学的研究の応用
N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively for its potential applications in various fields. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. This compound has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory effects in animal models. Additionally, this compound has been studied for its potential use as an antimicrobial agent and has been shown to have activity against various bacterial strains.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-15-9-4-3-7-13(15)20-16(23)10-11-17-21-18(22-25-17)14-8-5-6-12-19-14/h3-9,12H,2,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCWDZOIVRBRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


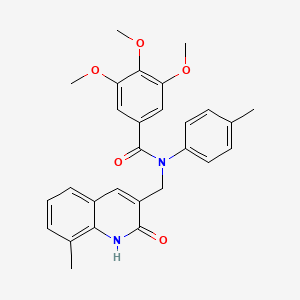


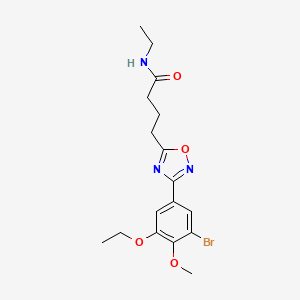
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7702858.png)
